molecular formula C11H7F3N2O2S B7935027 2-((4-(Trifluoromethyl)phenyl)amino)thiazole-5-carboxylic acid

2-((4-(Trifluoromethyl)phenyl)amino)thiazole-5-carboxylic acid

Cat. No.: B7935027
M. Wt: 288.25 g/mol
InChI Key: JQYRLNYJRPJVLG-UHFFFAOYSA-N
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Description

2-((4-(Trifluoromethyl)phenyl)amino)thiazole-5-carboxylic acid is a complex organic compound characterized by its trifluoromethyl group and thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-(Trifluoromethyl)phenyl)amino)thiazole-5-carboxylic acid typically involves multiple steps. One common approach is the reaction of 4-(trifluoromethyl)aniline with thiazole-5-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a suitable solvent, like dichloromethane, at low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, helps achieve high purity levels required for industrial applications.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids and ketones.

  • Reduction: Reduction reactions typically yield amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe to study biological systems, particularly in understanding enzyme mechanisms and receptor interactions.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting various diseases.

  • Industry: The compound's unique properties make it valuable in the production of advanced materials and coatings.

Mechanism of Action

The mechanism by which 2-((4-(Trifluoromethyl)phenyl)amino)thiazole-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to certain receptors, leading to downstream effects in biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)aniline

  • Thiazole-5-carboxylic acid

  • 2-((4-(Trifluoromethyl)phenyl)amino)thiazole

Uniqueness: 2-((4-(Trifluoromethyl)phenyl)amino)thiazole-5-carboxylic acid stands out due to its unique combination of the trifluoromethyl group and the thiazole ring, which imparts distinct chemical and biological properties compared to its similar compounds.

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Properties

IUPAC Name

2-[4-(trifluoromethyl)anilino]-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O2S/c12-11(13,14)6-1-3-7(4-2-6)16-10-15-5-8(19-10)9(17)18/h1-5H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQYRLNYJRPJVLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC2=NC=C(S2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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